(6-Iodo-4-methoxypyridin-2-YL)methylamine
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Overview
Description
(6-Iodo-4-methoxypyridin-2-YL)methylamine: is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of iodine and methoxy groups in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iodo-4-methoxypyridin-2-YL)methylamine typically involves the iodination of a methoxypyridine derivative followed by the introduction of a methylamine group. One common method includes:
Iodination: The starting material, 4-methoxypyridine, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures.
Amination: The iodinated product is then reacted with methylamine under basic conditions. This step often requires a catalyst such as palladium on carbon (Pd/C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly reagents and solvents to comply with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (6-Iodo-4-methoxypyridin-2-YL)methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Reduction reactions can modify the functional groups present in the molecule.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as halides, thiols, or amines. This type of reaction often requires a catalyst and specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Palladium on carbon (Pd/C), organic solvents, elevated temperatures.
Major Products Formed
Oxidation: Various oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the original compound with modified functional groups.
Substitution: New compounds with different substituents replacing the iodine atom.
Scientific Research Applications
Chemistry
In chemistry, (6-Iodo-4-methoxypyridin-2-YL)methylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for drug discovery and material science research.
Biology
The compound can be used in biological studies to investigate the effects of pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used to develop new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism of action of (6-Iodo-4-methoxypyridin-2-YL)methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the iodine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in various biochemical pathways, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the iodine atom.
2-(6-Methylpyridin-2-yl)ethanamine: Contains a methyl group instead of a methoxy group.
2-Bromo-6-methoxypyridine: Similar structure with bromine instead of iodine.
Uniqueness
The presence of the iodine atom in (6-Iodo-4-methoxypyridin-2-YL)methylamine makes it unique compared to its analogs. Iodine can significantly influence the compound’s reactivity, biological activity, and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1393530-45-4 |
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Molecular Formula |
C7H9IN2O |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
(6-iodo-4-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9IN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,4,9H2,1H3 |
InChI Key |
QFRBYOROYAROGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)I)CN |
Origin of Product |
United States |
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